molecular formula C21H15BrClN3O2 B11555990 2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol

2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11555990
M. Wt: 456.7 g/mol
InChI Key: OUPXXTNQQAGLDT-UHFFFAOYSA-N
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Description

4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, hydroxyl, and benzodiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may produce an amine.

Scientific Research Applications

4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(3-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL
  • 4-[(E)-[(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL

Uniqueness

The presence of both bromine and chlorine atoms in 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL makes it unique compared to similar compounds. This dual halogenation can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in certain applications.

Properties

Molecular Formula

C21H15BrClN3O2

Molecular Weight

456.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[4-hydroxy-3-(6-methyl-1H-benzimidazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H15BrClN3O2/c1-11-2-4-17-18(6-11)26-21(25-17)15-9-14(3-5-19(15)27)24-10-12-7-13(23)8-16(22)20(12)28/h2-10,27-28H,1H3,(H,25,26)

InChI Key

OUPXXTNQQAGLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O)O

Origin of Product

United States

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